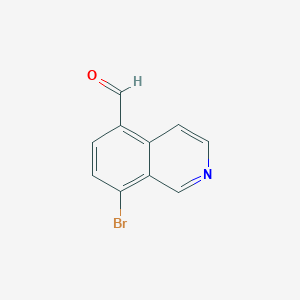

8-Bromo-5-isoquinolinecarboxaldehyde

Description

Contextualization within the Broader Field of Isoquinoline (B145761) Derivatives Research

The isoquinoline framework is a privileged structure in medicinal chemistry, forming the backbone of numerous alkaloids with significant biological activities, such as papaverine (B1678415) and morphine. thieme-connect.de Consequently, the synthesis and functionalization of isoquinolines have been the subject of intensive research. Brominated isoquinolines are particularly important as they serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. researchgate.net Similarly, the introduction of a carboxaldehyde group provides a handle for a wide array of chemical transformations, including the formation of imines, oximes, and as a precursor to carboxylic acids or alcohols.

Electrophilic substitution reactions on the isoquinoline ring, such as nitration and bromination, predominantly occur at the 5- and 8-positions. youtube.com This makes the 8-bromo-5-substituted pattern a synthetically accessible and logical target for derivatization.

Strategic Importance of Functionalized Isoquinoline Scaffolds in Synthetic Chemistry

The strategic importance of functionalized isoquinolines like 8-Bromo-5-isoquinolinecarboxaldehyde lies in their potential to serve as platforms for the construction of more complex molecular architectures. The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new substituents. The aldehyde group is a versatile functional group that can participate in a myriad of reactions, including:

Reductive amination to form amines.

Wittig reactions to form alkenes.

Condensation reactions to form heterocycles.

Oxidation to a carboxylic acid.

Reduction to an alcohol.

This dual functionality allows for a modular and divergent approach to the synthesis of a wide range of isoquinoline derivatives with potential applications in drug discovery and materials science. nih.gov The isoquinoline nucleus itself is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov

Plausible Synthetic Approaches

While a definitive, published synthesis for this compound is not readily found, established methods in isoquinoline chemistry allow for the postulation of several viable synthetic routes. One logical approach would involve the initial synthesis of 8-bromoisoquinoline (B29762), followed by the introduction of the carboxaldehyde group at the 5-position.

The synthesis of 8-bromoisoquinoline can be challenging due to the preferential bromination at the 5-position. orgsyn.org However, methods have been developed to achieve bromination at the 8-position, sometimes involving multi-step sequences that may include nitration, reduction, diazotization, and Sandmeyer-type reactions on an 8-aminoisoquinoline (B1282671) precursor. chemicalbook.com

Once 8-bromoisoquinoline is obtained, the introduction of the formyl group at the 5-position could potentially be achieved through methods such as:

Directed ortho-metalation: This powerful technique could allow for the specific deprotonation at the 5-position, facilitated by a directing group, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Vilsmeier-Haack formylation: While this reaction typically favors electron-rich aromatic systems, conditions could potentially be optimized for the formylation of 8-bromoisoquinoline.

Oxidation of a 5-methyl group: If 8-bromo-5-methylisoquinoline (B6618890) were synthesized, the methyl group could be oxidized to a carboxaldehyde using reagents like selenium dioxide. nih.gov

Each of these potential routes would require careful optimization of reaction conditions to achieve the desired regioselectivity and yield.

Potential Applications in Research and Development

Based on the known biological activities and chemical utility of related compounds, this compound could be a valuable intermediate in several areas of research.

In Medicinal Chemistry

The isoquinoline scaffold is a well-established pharmacophore. The presence of the aldehyde allows for the synthesis of derivatives such as thiosemicarbazones, which are a class of compounds known to exhibit a range of biological activities, including antitumor properties. nih.gov Furthermore, the bromine atom can be used to introduce a variety of substituents that could modulate the biological activity of the resulting molecules. The diverse pharmacological profiles of isoquinoline derivatives suggest that compounds derived from this compound could be investigated for:

Anticancer activity nih.gov

Antimicrobial and antifungal effects nih.gov

Enzyme inhibition nih.gov

In Materials Science

Aromatic and heterocyclic aldehydes are useful precursors in the synthesis of dyes, pigments, and functional organic materials. The reactivity of the aldehyde group in this compound could be exploited in the synthesis of novel chromophores and fluorophores. The presence of the heavy bromine atom could also impart interesting photophysical properties, such as phosphorescence, which is a desirable characteristic for applications in organic light-emitting diodes (OLEDs).

This compound represents a synthetically challenging yet potentially highly valuable molecule within the field of heterocyclic chemistry. While direct experimental data on this compound is scarce, its structure suggests a rich and versatile chemistry. The strategic positioning of the bromo and carboxaldehyde functionalities on the robust isoquinoline core opens up a multitude of possibilities for the synthesis of novel compounds with potential applications in both medicinal chemistry and materials science. Further research into the synthesis and reactivity of this and related bifunctional isoquinolines is warranted to fully unlock their synthetic potential.

Properties

Molecular Formula |

C10H6BrNO |

|---|---|

Molecular Weight |

236.06 g/mol |

IUPAC Name |

8-bromoisoquinoline-5-carbaldehyde |

InChI |

InChI=1S/C10H6BrNO/c11-10-2-1-7(6-13)8-3-4-12-5-9(8)10/h1-6H |

InChI Key |

UWDMERPNSRNFGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1C=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 5 Isoquinolinecarboxaldehyde

Established Synthetic Pathways and Precursors

The construction of 8-Bromo-5-isoquinolinecarboxaldehyde can be envisaged through the strategic functionalization of a pre-formed 8-bromoisoquinoline (B29762) core. The regioselective introduction of a formyl group at the C-5 position is the key challenge, which can be addressed through classical organometallic techniques or transformations of appropriately substituted precursors.

Directed Metalation and Subsequent Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. In the context of isoquinoline (B145761), the ring nitrogen can act as a DMG, although its influence can be complex. For the synthesis of this compound, a plausible approach involves the deprotonation of 8-bromoisoquinoline. The bromine atom and the ring nitrogen would cooperatively influence the regioselectivity of the lithiation. The resulting aryllithium intermediate can then be trapped with a suitable electrophile, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

The general principle of this approach is outlined below:

Reaction Scheme:

Transformations from Polyhalogenated Isoquinoline Precursors

Another established route to substituted isoquinolines involves the selective functionalization of polyhalogenated precursors. For instance, a hypothetical pathway to this compound could commence from a di- or tri-halogenated isoquinoline. Through carefully controlled reaction conditions, such as temperature-dependent halogen-lithium exchange or selective cross-coupling reactions, one halogen could be selectively replaced by a formyl group or a precursor that can be readily converted to an aldehyde.

For example, a di-brominated isoquinoline could undergo a selective halogen-lithium exchange at one position, followed by quenching with DMF. The success of this strategy hinges on the differential reactivity of the halogen atoms, which is influenced by their electronic and steric environment.

Regioselective Functionalization Approaches

Beyond directed metalation, other regioselective functionalization methods can be considered. Electrophilic aromatic substitution on a suitably activated 8-bromoisoquinoline derivative could potentially introduce a functional group at the C-5 position, which could then be converted to an aldehyde. However, the isoquinoline nucleus is generally electron-deficient, making electrophilic substitution challenging without the presence of strong electron-donating groups.

Alternatively, nucleophilic aromatic substitution (SNAr) on an isoquinoline bearing a leaving group at the 5-position and an activating group elsewhere on the ring could be a viable strategy. However, this would require the synthesis of a specific precursor.

Novel and Advanced Synthetic Protocols for Isoquinolinecarboxaldehydes

Modern synthetic organic chemistry offers a range of advanced methodologies that could potentially be applied to the synthesis of this compound, offering advantages in terms of efficiency, selectivity, and functional group tolerance.

Catalytic Reaction Development (e.g., transition metal catalysis for related scaffolds)

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, obviating the need for pre-functionalized starting materials. mdpi.comnih.gov Numerous methods have been developed for the regioselective C-H functionalization of quinolines and isoquinolines. mdpi.comnih.gov A hypothetical route to this compound using this technology would involve the direct formylation of 8-bromoisoquinoline at the C-5 position.

This could be achieved using a suitable transition metal catalyst (e.g., palladium, rhodium, or iridium), a directing group if necessary, and a formylating agent. The inherent challenge lies in achieving the desired regioselectivity, as multiple C-H bonds are available for activation. Research in this area is rapidly evolving, and the development of a catalyst system that selectively functionalizes the C-5 position of 8-substituted isoquinolines is a plausible future direction.

A general representation of a C-H formylation reaction is shown below:

Reaction Scheme:

Design Principles for Introducing Aldehyde and Halogen Functionalities into the Isoquinoline Core

The synthesis of specifically substituted isoquinolines, such as this compound, requires careful strategic planning due to the inherent reactivity patterns of the fused heterocyclic system. The introduction of two different substituents onto the carbocyclic ring involves navigating the competing directing effects of the pyridine (B92270) nitrogen and the substituents themselves. The design principles for achieving this substitution pattern can be broadly categorized into two main approaches: sequential functionalization of the pre-formed isoquinoline core and de novo synthesis from appropriately substituted precursors.

Principle 1: Sequential Functionalization of the Isoquinoline Nucleus

This approach involves the stepwise introduction of the bromo and aldehyde groups onto the isoquinoline scaffold. The success of this strategy is highly dependent on the order of the reactions and the ability to control the regioselectivity of each step.

Strategy A: Bromination Followed by Formylation

This pathway commences with the synthesis of 8-bromoisoquinoline, which then undergoes a formylation reaction.

Synthesis of 8-Bromoisoquinoline: Direct electrophilic bromination of isoquinoline tends to yield a mixture of products, with 5-bromoisoquinoline (B27571) often being the major isomer under many conditions. youtube.comresearchgate.net Achieving high regioselectivity for the 8-position via direct bromination is challenging. A more reliable method is to construct the isoquinoline ring with the bromine atom already in place. The Pomeranz-Fritsch reaction, starting from 2-bromobenzaldehyde (B122850) and aminoacetaldehyde dimethyl acetal (B89532), is a well-established method for synthesizing 8-bromoisoquinoline. semanticscholar.orgechemi.comchemicalbook.com Another route involves the nitration of isoquinoline, which produces a separable mixture of 5-nitroisoquinoline (B18046) (major) and 8-nitroisoquinoline (B1594253) (minor). youtube.com The isolated 8-nitroisoquinoline can then be converted to the 8-amino derivative, followed by a Sandmeyer reaction to install the bromo group. semanticscholar.orgumich.edu

| Reaction | Starting Material | Key Reagents | Product | Reference(s) |

| Pomeranz-Fritsch Synthesis | 2-Bromobenzaldehyde | Aminoacetaldehyde dimethyl acetal, Strong acid (e.g., H₂SO₄) | 8-Bromoisoquinoline | semanticscholar.orgumich.edu |

| Sandmeyer Reaction | 8-Aminoisoquinoline (B1282671) | NaNO₂, HBr, CuBr | 8-Bromoisoquinoline | semanticscholar.orgumich.edu |

Formylation of 8-Bromoisoquinoline: The subsequent introduction of a formyl group at the C-5 position presents a significant challenge. The existing bromo group at C-8 is electron-withdrawing and deactivating, albeit ortho-, para-directing. The primary directing influence for electrophilic substitution on the carbocyclic ring comes from the pyridine nitrogen, which activates the C-5 and C-8 positions. In 8-bromoisoquinoline, the C-8 position is blocked, theoretically making the C-5 position the most likely site for electrophilic attack.

Standard formylation methods like the Vilsmeier-Haack (DMF/POCl₃) or Gattermann reactions could be explored. organic-chemistry.org However, the deactivating nature of the bromine atom may necessitate harsh reaction conditions, potentially leading to low yields or side reactions. An alternative would be a metalation-based approach. Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. wikipedia.orguwindsor.ca However, this strategy typically relies on a directing metalation group (DMG) to guide a strong base (like n-butyllithium) to deprotonate an adjacent position. In 8-bromoisoquinoline, neither the ring nitrogen nor the bromo group is a sufficiently strong DMG to direct lithiation specifically to C-5. Halogen-metal exchange at the C-8 position followed by subsequent functionalization is a more likely outcome.

Strategy B: Formylation Followed by Bromination

This alternative sequence begins with the preparation of isoquinoline-5-carboxaldehyde, followed by electrophilic bromination.

Synthesis of Isoquinoline-5-carboxaldehyde: The C-5 position of isoquinoline is activated towards electrophilic attack. youtube.comiust.ac.ir Therefore, direct formylation of isoquinoline using methods like the Vilsmeier-Haack reaction is a plausible route to isoquinoline-5-carboxaldehyde, although the formation of the C-8 isomer is a potential side reaction. organic-chemistry.org Oxidation of 5-methylisoquinoline (B1352389) would be another viable synthetic pathway.

Bromination of Isoquinoline-5-carboxaldehyde: This step is complicated by conflicting electronic effects. The aldehyde group at C-5 is a powerful deactivating and meta-directing group for electrophilic aromatic substitution. This would direct incoming electrophiles to the C-7 position. Conversely, the activating effect of the protonated pyridine ring still directs electrophiles to the remaining C-8 position. This clash of directing effects makes it highly probable that bromination of isoquinoline-5-carboxaldehyde would result in a mixture of products, with the desired 8-bromo isomer being difficult to obtain in high yield and purity.

Principle 2: De Novo Synthesis from Pre-functionalized Precursors

To circumvent the regioselectivity issues inherent in sequential functionalization, a more robust and predictable strategy is the de novo construction of the isoquinoline ring from a starting material that already contains the required bromine and aldehyde (or a precursor) functionalities in the correct orientation. This approach offers unambiguous control over the final substitution pattern.

A hypothetical, yet logical, retrosynthetic analysis based on the Pomeranz-Fritsch reaction illustrates this principle. The target molecule, this compound, can be disconnected to reveal 2-bromo-5-formylbenzaldehyde and an aminoacetal.

Hypothetical Retrosynthesis:

(Image for illustrative purposes)

The key to this strategy is the synthesis of the appropriately substituted benzaldehyde (B42025) precursor. The synthesis would proceed by first condensing 2-bromo-5-formylbenzaldehyde with aminoacetaldehyde dimethyl acetal to form the corresponding Schiff base. Subsequent acid-catalyzed cyclization would then directly yield the target this compound. While the synthesis of the specific starting material may require multiple steps, this method ensures that the substituents are placed exactly where desired, avoiding the formation of isomers that are difficult to separate.

| Synthetic Approach | Key Precursors | Advantages | Challenges |

| Sequential (Bromination first) | 8-Bromoisoquinoline | Precursor is known/synthesizable. | Low reactivity and poor regioselectivity in the formylation step. |

| Sequential (Formylation first) | Isoquinoline-5-carboxaldehyde | Precursor is potentially accessible. | Conflicting directing groups lead to poor regioselectivity in the bromination step. |

| De Novo Synthesis | 2-Bromo-5-formylbenzaldehyde | Unambiguous regiochemical outcome. | Synthesis of the required substituted precursor may be lengthy. |

Chemical Reactivity and Derivatization Studies of 8 Bromo 5 Isoquinolinecarboxaldehyde

Reactivity of the Formyl Group (Aldehyde Moiety)

The aldehyde group in 8-Bromo-5-isoquinolinecarboxaldehyde is an electrophilic center, making it susceptible to attack by various nucleophiles. Its reactivity is characteristic of aromatic aldehydes, allowing for a variety of derivatization pathways.

Nucleophilic Addition Reactions, including Oxime Formation

The carbon atom of the formyl group is electron-deficient and readily undergoes nucleophilic addition. A prime example of this reactivity is the formation of oximes through reaction with hydroxylamine (B1172632). This conversion is a standard method for derivatizing aldehydes and serves as a pathway to further synthetic modifications, such as reduction to amines or rearrangement to amides. While direct studies on this compound are not extensively documented, the formation of an 8-carbaldehyde oxime from a related isoquinoline (B145761) derivative has been reported, suggesting a similar reactivity profile for the 5-carboxaldehyde isomer. researchgate.net

The general transformation is depicted below:

Reaction of this compound with hydroxylamine to form the corresponding oxime.

Condensation and Cyclization Reactions

The aldehyde functionality can participate in condensation reactions with various nucleophiles, such as amines, to form imines (Schiff bases). These imines can be stable products or reactive intermediates for subsequent cyclization reactions. For instance, condensation with a primary amine followed by intramolecular cyclization is a key strategy in the synthesis of fused heterocyclic systems. The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines, involves the condensation of a β-arylethylamine with an aldehyde followed by an acid-catalyzed cyclization. clockss.org This highlights the potential of this compound to serve as a precursor for complex isoquinoline alkaloids.

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of isoquinoline derivatives.

Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), would be expected to convert the formyl group into a carboxylic acid, yielding 8-Bromoisoquinoline-5-carboxylic acid. Carboxylic acids are valuable synthetic intermediates, enabling the formation of esters, amides, and other acid derivatives.

Reduction: Conversely, the aldehyde can be selectively reduced to the corresponding primary alcohol, (8-Bromoisoquinolin-5-yl)methanol. This transformation can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). The resulting alcohol can be further functionalized, for example, through esterification or conversion to an alkyl halide.

Reactivity of the Bromo Substituent

The bromine atom at the 8-position of the isoquinoline ring is a key functional group for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromo substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful tool for forming biaryl structures. nih.gov this compound can be coupled with various aryl or heteroaryl boronic acids or their esters to generate 8-aryl-5-isoquinolinecarboxaldehyde derivatives. researchgate.net The reactivity of aryl bromides in Suzuki-Miyaura couplings is well-established, generally showing higher reactivity than aryl chlorides.

Below is a table illustrating typical conditions for Suzuki-Miyaura reactions involving bromo-heterocyclic compounds, which would be applicable to this compound.

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Arylboronic acid | High |

| Pd₂(dba)₃ / PPh₃ | KOt-Bu | Toluene | 70 | Arylboronic acid | High |

| NiBr₂·diglyme | Ligand | - | Room Temp. | Unactivated alkyl electrophiles | Good |

This table is interactive. Click on the headers to sort the data.

Halogen-Metal Exchange Reactions (e.g., Bromine-Lithium Exchange)

The bromine atom can be swapped for a metal, typically lithium, through a halogen-metal exchange reaction. princeton.edu This is usually achieved by treating the bromo-compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. nih.govresearchgate.net The resulting 8-lithioisoquinoline derivative is a potent nucleophile and can react with a wide range of electrophiles to introduce new substituents at the 8-position. This method provides a complementary approach to cross-coupling reactions for C-C bond formation and allows for the introduction of other functionalities. The reaction is typically very fast, often requiring cryogenic conditions to prevent side reactions. nih.gov

The general scheme for a bromine-lithium exchange followed by quenching with an electrophile is shown below:

General scheme for bromine-lithium exchange and subsequent reaction with an electrophile (E+).

The choice of organolithium reagent and reaction conditions is crucial to ensure that the exchange occurs selectively without undesired nucleophilic attack on the aldehyde group.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the derivatization of this compound, targeting the replacement of the bromine atom at the 8-position. The success of such reactions typically depends on the nature of the nucleophile, the reaction conditions, and the electronic activation of the aryl halide.

While specific experimental data for this compound is scarce, the general mechanism for SNAr reactions on related isoquinoline systems would likely involve the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex. The stability of this intermediate, and thus the feasibility of the reaction, would be influenced by the electron-withdrawing character of the isoquinoline nitrogen and the carboxaldehyde group.

Hypothetical SNAr reactions could involve a variety of nucleophiles, as outlined in the table below.

| Nucleophile | Potential Product | Reaction Conditions (Hypothetical) |

| Amines (R-NH₂) | 8-Amino-5-isoquinolinecarboxaldehyde derivatives | Palladium or copper catalysis (e.g., Buchwald-Hartwig amination) |

| Alkoxides (R-O⁻) | 8-Alkoxy-5-isoquinolinecarboxaldehyde derivatives | Strong base, polar aprotic solvent |

| Thiolates (R-S⁻) | 8-Thioether-5-isoquinolinecarboxaldehyde derivatives | Base, polar aprotic solvent |

It is important to note that without specific experimental validation, these proposed reactions remain theoretical. The actual reactivity may be influenced by steric hindrance and the specific electronic environment of the 8-position in the 5-carboxaldehyde substituted isoquinoline ring.

Combined Reactivity of Multi-Functionalized Isoquinoline Systems

The presence of both a bromo substituent and an aldehyde group on the isoquinoline core introduces a layer of complexity and opportunity in the chemical behavior of this compound. The two functional groups can react independently or in concert, allowing for a diverse range of synthetic transformations.

The aldehyde group at the 5-position is a versatile handle for various chemical modifications, including:

Oxidation: Conversion to a carboxylic acid (8-Bromo-5-isoquinolinecarboxylic acid).

Reduction: Formation of an alcohol (8-Bromo-5-isoquinolinemethanol).

Reductive Amination: Synthesis of various secondary and tertiary amines.

Wittig Reaction: Carbon-carbon bond formation to yield alkenes.

Condensation Reactions: Formation of imines, oximes, and hydrazones.

The bromine atom at the 8-position primarily serves as a leaving group in substitution reactions or as a handle for organometallic cross-coupling reactions, such as:

Suzuki Coupling: To introduce new aryl or vinyl groups.

Sonogashira Coupling: To form carbon-carbon triple bonds.

Heck Coupling: For the formation of substituted alkenes.

The interplay between these two groups is a critical consideration in synthetic planning. For instance, the electron-withdrawing aldehyde group could potentially influence the reactivity of the C-Br bond in cross-coupling reactions. Conversely, the choice of reagents for modifying the aldehyde must be compatible with the bromo-substituent to avoid undesired side reactions. A strategic approach would involve a careful selection of reaction sequences to exploit the unique reactivity of each functional group to achieve the desired molecular complexity.

Inability to Procure Specific Experimental Data

Despite a comprehensive search for the synthesis and spectroscopic characterization of "this compound," specific experimental data required to fulfill the detailed outline for the article could not be located. Searches for ¹H NMR, ¹³C NMR, 2D NMR, HREI-MS, and ESI-MS data for this specific compound or its immediate derivatives did not yield the detailed research findings or raw data necessary to construct the requested data tables and in-depth analysis.

The available literature provides general information on the synthesis and spectral characteristics of related bromoisoquinolines and substituted quinolines. However, this information is not specific enough to accurately report on "this compound" with the required level of scientific precision and detail. Generating an article without this foundational data would involve speculation and would not meet the standards of scientific accuracy and adherence to detailed research findings as stipulated in the instructions.

Therefore, the generation of the article focusing on the "Advanced Spectroscopic and Structural Elucidation of this compound and Its Derivatives" cannot be completed at this time due to the absence of the necessary specific experimental results in the available resources.

Advanced Spectroscopic and Structural Elucidation of 8 Bromo 5 Isoquinolinecarboxaldehyde and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups within a molecule. mdpi.com These techniques probe the vibrational motions of bonds, and since specific functional groups possess characteristic vibrational frequencies, their presence in a molecule can be confirmed by analyzing the resulting spectrum. mdpi.com An empirical approach based on these characteristic group frequencies is commonly used to interpret vibrational spectra. mdpi.com While direct experimental spectra for 8-Bromo-5-isoquinolinecarboxaldehyde are not widely published, a detailed analysis can be performed by comparing its structural components to known data from similar molecules, such as other quinoline (B57606) carboxaldehydes and halogenated quinolines. nih.govresearchgate.net

The primary functional groups within this compound are the aldehyde group (-CHO), the isoquinoline (B145761) ring system, and the carbon-bromine bond (C-Br).

Aldehyde Group Vibrations: The aldehyde group is expected to produce two highly characteristic signals. The C=O stretching vibration typically appears as a strong, sharp band in the IR spectrum between 1740 and 1680 cm⁻¹. In aromatic aldehydes like this one, conjugation with the ring system can lower this frequency to the 1700–1680 cm⁻¹ range. The aldehyde C-H bond exhibits a characteristic stretching vibration that usually appears as one or two distinct bands in the 2850–2700 cm⁻¹ region. For a related compound, 2-chloroquinoline-3-carboxaldehyde, the C=O stretch was observed at 1692 cm⁻¹ in the FT-IR spectrum. nih.gov

Isoquinoline Ring Vibrations: The isoquinoline core, being an aromatic heterocyclic system, gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations produce a series of bands in the 1620–1400 cm⁻¹ region. Ring breathing and other deformation modes appear at lower frequencies. mdpi.com

Carbon-Bromine Vibrations: The C-Br stretching vibration is found in the far-infrared region of the spectrum, typically between 680 and 515 cm⁻¹. In studies of 5,7-dibromo-8-hydroxyquinoline, C-Br stretching vibrations were identified. researchgate.net Similarly, in a copper complex containing 5-chloro-7-bromo-8-hydroxyquinoline, the ν(C₇–Br) vibration was assigned to a band at 863 cm⁻¹. mdpi.com

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Supporting Evidence/Notes |

|---|---|---|---|

| Aldehyde (-CHO) | C-H Stretch | 2850 - 2700 | Characteristic region for aldehyde C-H stretching. |

| Aldehyde (-CHO) | C=O Stretch | 1700 - 1680 | Observed at 1692 cm⁻¹ in 2-chloroquinoline-3-carboxaldehyde. nih.gov |

| Isoquinoline Ring | Aromatic C-H Stretch | 3100 - 3000 | Typical for aromatic systems. |

| Isoquinoline Ring | C=C and C=N Ring Stretches | 1620 - 1400 | Multiple bands are expected in this region. |

| Bromo Substituent | C-Br Stretch | 680 - 515 | Dependent on the position on the aromatic ring. A band at 863 cm⁻¹ was assigned to a C-Br stretch in a related bromoquinoline derivative. mdpi.com |

X-ray Crystallography for Precise Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. It provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding a molecule's structure and properties.

While the specific crystal structure of this compound is not publicly documented, examining the crystallographic data of closely related bromo-quinoline and bromo-isoquinoline derivatives provides valuable insights into the expected solid-state conformation, packing, and intermolecular forces.

For instance, the crystal structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde , a complex derivative, reveals significant structural details. scispace.com This compound crystallizes in the orthorhombic space group Pbcn. scispace.com Its pyrroloquinolinone moiety is planar, but the attached phenyl group is twisted out of this plane. scispace.com The molecules in the crystal lattice are aligned in parallel planes and are stabilized by a network of intermolecular C—H···O and C—H···Br interactions, as well as π···π stacking. scispace.com

Another relevant example is Ethyl 5-bromo-9-ethoxy-2-oxo-2H-pyrano[2,3-g]quinoline-8-carboxylate . researchgate.net This compound crystallizes in the orthorhombic system with the space group Pna2₁. researchgate.net The crystal structure is stabilized by C—H⋯O hydrogen bonds that link the molecules into chains. researchgate.net

The study of copper(II) complexes with halogenated 8-hydroxyquinolines also provides useful comparative data. mdpi.com The complex with 7-bromo-8-hydroxyquinoline, [Cu(BrQ)₂] , crystallizes in the monoclinic P2₁/n space group, with the copper atom in a distorted square planar coordination environment. mdpi.com

These examples demonstrate a tendency for bromo-quinoline derivatives to form well-ordered crystals stabilized by various non-covalent interactions, including hydrogen bonds involving oxygen atoms and halogen bonds involving the bromine substituent.

The table below presents crystallographic data for several bromo-quinoline derivatives, illustrating the types of crystal structures that can be expected for this class of compounds.

| Compound Name | Chemical Formula | Crystal System | Space Group | Key Unit Cell Parameters |

|---|---|---|---|---|

| 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde scispace.com | C₁₈H₁₁BrNO₂ | Orthorhombic | Pbcn | Not specified in abstract |

| Ethyl 5-bromo-9-ethoxy-2-oxo-2H-pyrano[2,3-g]quinoline-8-carboxylate researchgate.net | C₁₇H₁₄BrNO₅ | Orthorhombic | Pna2₁ | a=7.2542 Å, b=22.828 Å, c=11.2855 Å |

| (Z)-1-bromo-1-nitro-2-phenylethene growingscience.com | C₈H₆BrNO₂ | Orthorhombic | Pbca | a=11.5296 Å, b=7.5013 Å, c=19.7187 Å |

| Bis(7-bromo-8-quinolinato)copper(II) mdpi.com | C₁₈H₁₀Br₂CuN₂O₂ | Monoclinic | P2₁/n | Not specified in abstract |

| 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione researchgate.net | C₁₀₈H₆₀Br₄N₄O₂₉S₂ | Triclinic | P-1 | a=11.8333 Å, b=12.8151 Å, c=17.1798 Å |

Computational and Theoretical Investigations of 8 Bromo 5 Isoquinolinecarboxaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock are standard tools for exploring molecular geometry, electronic structure, and reactivity. However, no dedicated scholarly articles or datasets were found that apply these methods to 8-Bromo-5-isoquinolinecarboxaldehyde.

Geometry Optimization and Conformational Analysis

Information regarding the optimized geometry, bond lengths, bond angles, and conformational preferences of this compound, which would typically be determined through computational methods, is not available in published research.

Electronic Structure and Molecular Orbital Analysis

Detailed analyses of the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) for this compound, have not been reported.

Reaction Pathway and Transition State Elucidation

There are no published studies on the computational elucidation of reaction pathways or the characterization of transition states involving this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic data, which can aid in the interpretation of experimental results. For this compound, such predictive studies are absent from the literature.

Computational Prediction of Vibrational Frequencies (IR, Raman)

No computational predictions of the infrared (IR) or Raman vibrational frequencies for this compound have been published.

Prediction of NMR Chemical Shifts

Similarly, there are no available studies that report the theoretical prediction of 1H or 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound.

Analysis of Reactive Properties and Electrophilicity/Nucleophilicity Descriptors

The analysis of a molecule's reactivity is often centered on its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govsapub.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. sapub.orgfigshare.com A smaller gap generally suggests higher reactivity. dergipark.org.tr

From the energies of the HOMO and LUMO, several global reactivity descriptors can be derived to quantify the electrophilic and nucleophilic character of a molecule. sapub.org These descriptors, rooted in conceptual DFT, provide a quantitative framework for understanding and predicting chemical reactions. nih.gov

Table 1: Global Reactivity and Electrophilicity/Nucleophilicity Descriptors

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | IP | IP ≈ -EHOMO | The energy required to remove an electron from a molecule. A lower IP suggests stronger nucleophilicity. |

| Electron Affinity | EA | EA ≈ -ELUMO | The energy released when a molecule accepts an electron. A higher EA indicates stronger electrophilicity. |

| Electronegativity | χ | χ = (IP + EA) / 2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness | η | η = (IP - EA) / 2 | Represents the resistance of a molecule to change its electron distribution. Harder molecules have a larger HOMO-LUMO gap. nih.gov |

| Chemical Softness | S | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud can be polarized. Softer molecules are generally more reactive. dergipark.org.trnih.gov |

| Electrophilicity Index | ω | ω = μ2 / (2η) | A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. nih.gov |

| Chemical Potential | μ | μ = -(IP + EA) / 2 | Represents the escaping tendency of electrons from an equilibrium system. nih.gov |

This table outlines the key descriptors used in the computational analysis of chemical reactivity. The formulas provided are based on Koopmans' theorem approximations.

In a theoretical investigation of this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would first be employed to optimize the molecule's geometry. figshare.comresearchgate.net Following this, the energies of the HOMO and LUMO would be calculated to determine the values for the descriptors listed in the table above.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). dergipark.org.tr For this compound, one would expect to see negative potential around the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atom of the aldehyde group, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and regions near the bromine atom might show positive potential, suggesting susceptibility to nucleophilic attack. This type of analysis helps in predicting the regioselectivity of its reactions. chemrevlett.com

While experimental data provides the ultimate confirmation, these computational approaches offer invaluable predictive insights into the chemical behavior of this compound, guiding further research and synthetic applications. researchgate.net

Role As a Key Building Block and Precursor in Chemical Synthesis

Precursor in Complex Heterocycle and Alkaloid Synthesis

The unique arrangement of the bromo and aldehyde groups on the isoquinoline (B145761) scaffold makes 8-Bromo-5-isoquinolinecarboxaldehyde a potent precursor for the synthesis of elaborate heterocyclic systems and alkaloids. The isoquinoline motif itself is a core component of numerous biologically active natural products. nih.gov The aldehyde functionality at the 5-position can serve as an electrophilic site for reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, enabling the extension of the carbon skeleton or the introduction of new ring systems.

Simultaneously, the bromine atom at the 8-position acts as a synthetic handle for introducing molecular complexity via cross-coupling reactions. orgsyn.org Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of carbon-carbon or carbon-heteroatom bonds. wikipedia.orglibretexts.org This enables the fusion of aromatic or heterocyclic rings, or the attachment of various side chains, which is a common strategy in the total synthesis of polycyclic alkaloids. For instance, a synthetic sequence could involve a Suzuki coupling to introduce an aryl group at the 8-position, followed by a condensation reaction involving the aldehyde to cyclize and form a new heterocyclic ring fused to the isoquinoline core.

Enabling Compound for Advanced Material Science Applications

The inherent photophysical and electronic properties of the extended aromatic system of isoquinoline make it an attractive scaffold for the development of novel organic materials. This compound provides the necessary reactive sites to incorporate this scaffold into larger functional assemblies.

The bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions. The aldehyde group can undergo condensation polymerization with suitable co-monomers, while the bromo group can participate in cross-coupling polymerization, such as the Yamamoto or Suzuki polycondensation. This would lead to the formation of polymers incorporating the isoquinoline unit directly into the main chain, potentially imparting enhanced thermal stability and specific electronic properties to the resulting material.

Isoquinoline-containing conjugated polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 8-bromo position of the starting material is well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the π-conjugated backbones of such polymers. researchgate.net By coupling this compound with appropriate di-boronic acids or other organometallic reagents, conjugated polymers with tunable optical and electronic properties can be synthesized. The aldehyde group can be further modified post-polymerization to fine-tune the material's characteristics.

The isoquinoline nitrogen atom can act as a binding site for analytes, particularly metal ions. This property can be harnessed to design chemical sensors. This compound can serve as a foundational structure for such sensors. The aldehyde group provides a convenient point for attaching a signaling unit, such as a fluorophore, whose emission properties might change upon analyte binding to the isoquinoline nitrogen. The bromo group could be used to anchor the sensor molecule to a surface or to introduce other functional groups that modulate its selectivity or sensitivity.

Future Research Trajectories and Academic Perspectives for 8 Bromo 5 Isoquinolinecarboxaldehyde

Innovations in Green Synthetic Methodologies for Production

The future production of 8-Bromo-5-isoquinolinecarboxaldehyde will likely pivot towards greener and more sustainable synthetic methods, aligning with the twelve principles of green chemistry. yale.edu Traditional syntheses of halogenated N-heterocycles often rely on stoichiometric reagents, harsh acidic or basic conditions, and hazardous organic solvents, generating significant chemical waste. bohrium.comresearchgate.net Modern approaches seek to mitigate these drawbacks.

Future research should focus on catalytic methods that improve atom economy and reduce waste. acs.org Transition-metal-catalyzed C-H activation and functionalization represent a powerful strategy for building the isoquinoline (B145761) core or introducing the bromo and carboxaldehyde groups with high efficiency and selectivity. acs.orgmdpi.comresearchgate.net For instance, developing catalytic systems (e.g., using rhodium, ruthenium, or palladium) that can directly functionalize the isoquinoline backbone from simpler precursors would be a significant advancement. bohrium.comresearchgate.net

Furthermore, the adoption of alternative and safer solvents, such as water or bio-based solvents, is a key trajectory. Catalyst-free reactions in water are emerging as an environmentally benign option for the synthesis of isoquinoline derivatives. bohrium.com Another promising avenue is the use of photoredox catalysis, which employs visible light to drive chemical reactions under mild conditions, potentially reducing the need for high temperatures and harsh reagents. acs.orgnih.gov

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing syntheses that minimize byproduct formation from the outset. |

| Atom Economy | Utilizing catalytic C-H activation/annulation cascades to maximize the incorporation of reactant atoms into the final product. acs.org |

| Less Hazardous Syntheses | Replacing traditional brominating agents and strong acids with milder, safer alternatives. |

| Safer Solvents | Shifting from chlorinated solvents to water, ethanol, or supercritical CO2. |

| Catalysis | Employing selective catalytic reagents (e.g., transition metals, enzymes, or photocatalysts) over stoichiometric reagents. acs.org |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, such as those driven by photoredox catalysis. organic-chemistry.org |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The dual functionality of this compound provides a rich platform for exploring novel chemical transformations. The bromine atom and the aldehyde group are orthogonal reactive handles that can be manipulated selectively or in tandem to create diverse molecular architectures.

The C8-bromo group is an ideal site for transition-metal-catalyzed cross-coupling reactions. Future research will undoubtedly explore Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to install new carbon-carbon and carbon-heteroatom bonds at this position. This would allow for the synthesis of a vast library of 8-substituted isoquinoline derivatives.

The 5-carboxaldehyde group offers a gateway to numerous other functionalities. Beyond conventional transformations (e.g., oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine), there is significant scope for its use in more complex and unconventional reactions. For example, it can serve as a key component in multicomponent reactions (MCRs) to rapidly build molecular complexity. Additionally, its involvement in dearomatization reactions could provide access to novel, three-dimensional polycyclic scaffolds, a valuable strategy for creating new chemical entities for drug discovery. nih.govacs.org The reactivity of similar isoquinoline-1-carboxaldehyde derivatives in forming biologically active thiosemicarbazones suggests a parallel path for exploring the bioactivity of derivatives at the C5 position. nih.govresearchgate.net

A particularly exciting frontier is the use of photoredox catalysis to engage both the isoquinoline core and its substituents in novel radical-based transformations, enabling C-H functionalization or dearomatization pathways that are inaccessible through traditional methods. nih.govresearchgate.net

| Functional Group | Potential Transformation | Resulting Structure/Application |

| 8-Bromo | Suzuki Coupling | Aryl-substituted isoquinolines |

| Sonogashira Coupling | Alkynyl-substituted isoquinolines (for materials or bio-conjugation) | |

| Buchwald-Hartwig Amination | Amino-substituted isoquinolines (pharmacophores) | |

| 5-Carboxaldehyde | Reductive Amination | Diverse amine derivatives for medicinal chemistry libraries |

| Wittig Reaction | Alkenyl-substituted isoquinolines | |

| Multicomponent Reactions | Complex heterocyclic scaffolds | |

| Dearomatization Reactions | Novel 3D structures for drug discovery nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry and automation. bohrium.com These technologies offer enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability compared to traditional batch processing. atomfair.comnih.gov The synthesis of this compound, which may involve hazardous reagents or highly exothermic steps, is an ideal candidate for a flow-based approach. durham.ac.uk

Future research will focus on developing end-to-end continuous flow processes for its synthesis. acs.org This "telescoping" of multiple reaction steps without isolating intermediates can dramatically reduce synthesis time, minimize manual handling, and decrease waste generation. rsc.org For example, a flow reactor could be designed where the initial formation of the isoquinoline ring is followed immediately by a bromination step in a subsequent reactor module, all within a closed and contained system. thieme-connect.com

Integrating these flow systems with automated platforms controlled by software can enable the on-demand synthesis of this compound and its derivatives. innovationnewsnetwork.comnus.edu.sg Such platforms can automatically execute multi-step sequences, facilitate real-time reaction optimization using in-line analytical tools, and rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. researchgate.net This approach accelerates the drug discovery process by bridging the gap between molecular design and chemical synthesis. nus.edu.sg

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, methods like Density Functional Theory (DFT) can be employed to predict its geometric and electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reactivity. dntb.gov.uaresearchgate.net

Future computational studies could focus on several key areas:

Reactivity Prediction: Modeling transition states and reaction pathways to predict the regioselectivity of further functionalization and to understand the mechanisms of novel transformations.

Property Prediction: Calculating molecular properties like the frontier molecular orbital energies (HOMO-LUMO) to predict its behavior in electronic materials or as a photocatalyst. researchgate.net

In Silico Drug Discovery: Using molecular docking to screen this compound and its virtual derivatives against various biological targets (e.g., kinases, enzymes) to identify potential therapeutic applications. dntb.gov.ua Subsequent ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help prioritize the synthesis of candidates with favorable drug-like properties. dntb.gov.uanih.gov

Molecular dynamics simulations can further be used to study the stability of ligand-protein complexes, providing deeper insight into the potential biological activity of molecules derived from this scaffold. researchgate.net

Strategic Roles in Emerging Interdisciplinary Research Areas

The unique combination of a privileged heterocyclic core and versatile functional handles positions this compound as a strategic building block in several emerging interdisciplinary fields.

Medicinal Chemistry: The isoquinoline scaffold is central to a wide range of bioactive compounds, including anticancer, antimicrobial, and neurochemical agents. nih.govacs.orgacs.org The bromo and aldehyde groups serve as points for diversification, allowing chemists to systematically modify the molecule to optimize its interaction with biological targets. It can be elaborated into lead compounds for various diseases, following the precedent of other functionalized isoquinolines. nih.govijpsjournal.com

Materials Science: Aromatic and heteroaromatic compounds are foundational to the field of organic electronics. Derivatives of this compound, particularly those with extended π-conjugation achieved through cross-coupling reactions, could be investigated for their fluorescent or electroluminescent properties. nih.govmdpi.com Such compounds may find applications as organic light-emitting diodes (OLEDs), sensors, or molecular probes.

Catalysis: Isoquinoline-based structures are known to act as effective ligands in asymmetric catalysis. acs.orgacs.org The aldehyde group in this compound could be used to synthesize novel chiral ligands, such as by forming chiral imines or by anchoring the molecule to a solid support to create a recyclable catalyst.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.